molecular formula C8H8FNO3 B3031011 2-Ethoxy-1-fluoro-3-nitrobenzene CAS No. 1233954-79-4

2-Ethoxy-1-fluoro-3-nitrobenzene

Cat. No.: B3031011
CAS No.: 1233954-79-4
M. Wt: 185.15
InChI Key: FWCUZYLXWCEXQT-UHFFFAOYSA-N
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Description

2-Ethoxy-1-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C8H8FNO3 It is characterized by the presence of an ethoxy group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, iron filings, hydrochloric acid.

    Substitution: Phenoxide ions, potassium carbonate, dimethylformamide.

Major Products Formed:

    Reduction: 2-Ethoxy-1-amino-3-nitrobenzene.

    Substitution: 2-Ethoxy-1-phenoxy-3-nitrobenzene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-fluoro-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the replacement of the fluorine atom . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 2-Ethoxy-1-fluoro-4-nitrobenzene
  • 2-Ethoxy-1-chloro-3-nitrobenzene
  • 2-Methoxy-1-fluoro-3-nitrobenzene

Comparison: 2-Ethoxy-1-fluoro-3-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, the presence of the ethoxy group and the fluorine atom in the 1 and 2 positions, respectively, provides distinct electronic and steric effects that can be exploited in various chemical transformations .

Properties

IUPAC Name

2-ethoxy-1-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-8-6(9)4-3-5-7(8)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCUZYLXWCEXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294275
Record name Benzene, 2-ethoxy-1-fluoro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233954-79-4
Record name Benzene, 2-ethoxy-1-fluoro-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233954-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-ethoxy-1-fluoro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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